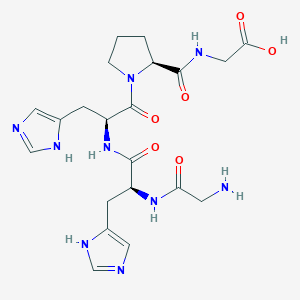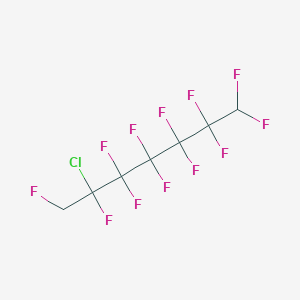
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its stability, hydrophobicity, and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of 6-chloroheptane using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions and decomposition.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing a fluorinating agent. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions, amines, or thiols. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require heating to facilitate the reaction.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds can add to the carbon-fluorine bonds under anhydrous conditions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, substitution with hydroxide ions would yield a fluorinated alcohol, while reaction with amines would produce fluorinated amines.
Scientific Research Applications
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic nature can be utilized to encapsulate hydrophobic drugs.
Industry: Employed in the production of specialty polymers and coatings that require high chemical resistance and stability.
Mechanism of Action
The mechanism by which 6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine creates strong dipole interactions, which can influence the reactivity and binding affinity of the compound. In biological systems, it can induce oxidative stress by disrupting the antioxidant defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: Very similar but with one less fluorine atom, which can affect its physical properties and reactivity.
Perfluoroheptane: Fully fluorinated heptane without any chlorine, used primarily for its inertness and stability.
Uniqueness
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane is unique due to the presence of both chlorine and multiple fluorine atoms. This combination imparts distinct reactivity and physical properties, making it valuable for specific applications where both high reactivity and stability are required.
Properties
CAS No. |
651732-97-7 |
|---|---|
Molecular Formula |
C7H3ClF12 |
Molecular Weight |
350.53 g/mol |
IUPAC Name |
6-chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane |
InChI |
InChI=1S/C7H3ClF12/c8-3(12,1-9)5(15,16)7(19,20)6(17,18)4(13,14)2(10)11/h2H,1H2 |
InChI Key |
LNBFDVXCXGRWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
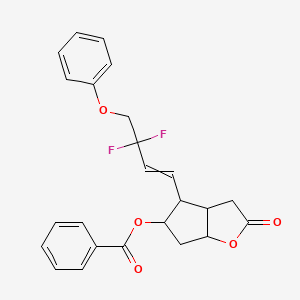
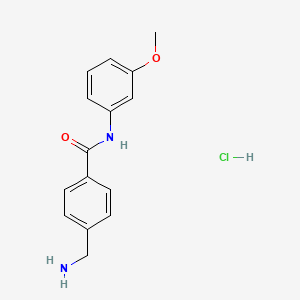
![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
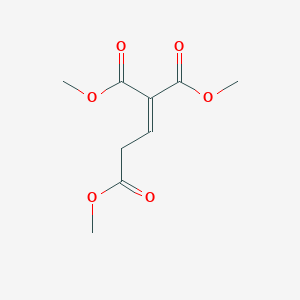
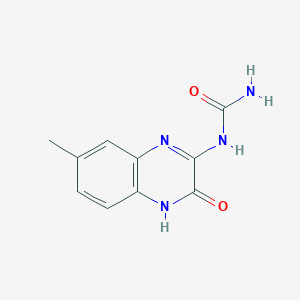
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
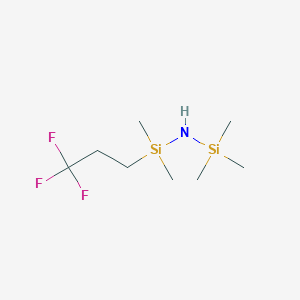
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
